molecular formula C18H25NO6 B600171 Senecivernine N-Oxide CAS No. 101687-28-9

Senecivernine N-Oxide

Cat. No.: B600171
CAS No.: 101687-28-9
M. Wt: 351.39
Attention: For research use only. Not for human or veterinary use.
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Description

Senecivernine N-Oxide is a naturally occurring organic compound classified as a pyrrolizidine alkaloid. It is primarily found in certain plant species, such as those in the Asteraceae family. This compound is known for its toxic properties and serves as a defense mechanism for plants against herbivores . This compound is a brown or yellow crystalline solid and is recognized for its potent toxicity, particularly as a cardiac toxin .

Preparation Methods

The preparation of Senecivernine N-Oxide is complex and typically involves extraction from natural plant sources followed by multi-step synthetic reactions. The synthetic routes often include the oxidation of Senecivernine to form the N-oxide derivative. Industrial production methods are less common due to the compound’s high toxicity and the intricate procedures required for its synthesis .

Chemical Reactions Analysis

Senecivernine N-Oxide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. Major products formed from these reactions include the parent alkaloid Senecivernine and other derivatives depending on the specific reaction conditions .

Scientific Research Applications

Senecivernine N-Oxide has several scientific research applications:

Mechanism of Action

Senecivernine N-Oxide exerts its effects primarily through its interaction with cellular components. Upon ingestion, it is metabolized in the liver, where it undergoes N-oxidation, oxidation, and ester hydrolysis. These metabolic pathways can lead to the formation of reactive intermediates that cause cellular damage. The compound targets liver cells, leading to hepatotoxicity, and can also induce DNA damage, contributing to its genotoxic effects .

Comparison with Similar Compounds

Senecivernine N-Oxide is unique among pyrrolizidine alkaloids due to its specific structure and toxic properties. Similar compounds include:

    Senecionine N-Oxide: Another pyrrolizidine alkaloid with similar toxic effects.

    Retrorsine N-Oxide: Known for its hepatotoxicity and genotoxicity.

    Lasiocarpine N-Oxide: Exhibits similar toxicological profiles.

    Echimidine N-Oxide: Shares structural similarities and toxic effects

These compounds are often studied together to understand the broader implications of pyrrolizidine alkaloid toxicity and their effects on biological systems.

Properties

IUPAC Name

(1R,5R,6R,7R,17R)-7-hydroxy-5,6,7-trimethyl-4-methylidene-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO6/c1-10-11(2)16(20)25-14-6-8-19(23)7-5-13(15(14)19)9-24-17(21)18(4,22)12(10)3/h5,10,12,14-15,22H,2,6-9H2,1,3-4H3/t10-,12+,14+,15+,18+,19?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDDNFNQRHNCJAZ-TURVAVEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC(=O)C1=C)[O-])(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@](C(=O)OCC2=CC[N+]3([C@H]2[C@@H](CC3)OC(=O)C1=C)[O-])(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801347241
Record name Senecivernine N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101687-28-9
Record name Senecivernine N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801347241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What types of pyrrolizidine alkaloids were studied in the research, and what was their effect on murine lymphocytes?

A1: The research focused on pyrrolizidine alkaloids found in Bulgarian species of the genus Senecio. While the study isolated and identified Senecivernine-N-oxide, it also tested different types of pyrrolizidine alkaloids for their effects on murine lymphocytes. The results showed that the alkaloid retroisosenine, at a concentration of 100 μg/ml, exhibited an immunosuppressive effect. []

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